5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC15261625
Molecular Formula: C26H26N4O4S
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N4O4S |
|---|---|
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | 5-[benzyl(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(4-methylphenyl)pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C26H26N4O4S/c1-3-35(32,33)26-27-16-23(24(29-26)25(31)28-21-13-11-19(2)12-14-21)30(18-22-10-7-15-34-22)17-20-8-5-4-6-9-20/h4-16H,3,17-18H2,1-2H3,(H,28,31) |
| Standard InChI Key | DGYGJRSWUUUCJT-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Introduction
Structural and Chemical Characteristics of Pyrimidine Carboxamide Derivatives
Pyrimidine carboxamides constitute a broad class of heterocyclic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substitution pattern on the pyrimidine core significantly influences electronic distribution, solubility, and intermolecular interactions . In the target compound, the 4-carboxamide group (N-(4-methylphenyl)) introduces hydrogen-bonding capabilities, while the 2-ethylsulfonyl moiety enhances electrophilicity and potential kinase-binding affinity .
Core Pyrimidine Modifications
The 5-position substitution with a benzyl(furan-2-ylmethyl)amino group introduces steric bulk and π-π stacking potential. Similar N-benzyl-N-(furan-2-ylmethyl) substituents have been shown to adopt distinct cis(E) and trans(Z) rotamers in solution, as demonstrated by NMR studies of N-benzyl-N-(furan-2-ylmethyl) acetamide . DFT calculations on analogous systems predict nine stable conformations, with interconversion dynamics governed by rotational equilibria around the amide bond . For the target compound, this suggests a dynamic conformational landscape in polar solvents, potentially impacting receptor binding.
Sulfonyl Group Effects
The 2-ethylsulfonyl substituent distinguishes this compound from methylsulfonyl analogs like 5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid . Ethylsulfonyl groups confer increased lipophilicity (logP +0.5–0.7 vs. methyl) while maintaining strong electron-withdrawing characteristics, which may enhance metabolic stability compared to shorter alkyl chains .
Table 1: Comparative Properties of Sulfonyl-Substituted Pyrimidines
| Compound | Sulfonyl Group | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|
| Target Compound | Ethyl | ~483.5 | 2.1 |
| 2-(Methylsulfonyl)pyrimidine | Methyl | 417.4 | 1.4 |
| 4-{[2-(Methylsulfonyl)benzyl]amino} | Methyl | 482.6 | 2.3 |
Synthetic Strategies and Precursor Compounds
The synthesis of polyfunctionalized pyrimidines typically involves sequential substitutions on a preformed pyrimidine core. For the target compound, a plausible route could involve:
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Core Formation: Condensation of ethyl 3-ethoxyacrylate with guanidine derivatives to yield 2-aminopyrimidine intermediates.
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Sulfonation: Introduction of the ethylsulfonyl group via oxidative sulfonation of a thioether intermediate using hydrogen peroxide in acetic acid .
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Carboxamide Installation: Coupling of 4-methylphenylamine with a pyrimidine-4-carbonyl chloride intermediate under Schotten-Baumann conditions.
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Amino Group Functionalization: Sequential alkylation with benzyl and furan-2-ylmethyl halides, leveraging methodologies reported for N-benzyl-N-(furan-2-ylmethyl) acetamide synthesis .
Notably, green synthesis approaches using room-temperature acylation (10 min reaction time, >90% yield) could be adapted for the benzyl-furan amino group installation .
Conformational Dynamics and Spectroscopic Characterization
Rotational barriers around the N-benzyl-N-(furan-2-ylmethyl)amino group are expected to dominate the compound’s conformational behavior. In chloroform, analogous acetamides exhibit hindered cis-trans equilibria with energy barriers of ~12–15 kcal/mol, as determined by variable-temperature NMR . For the target pyrimidine:
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¹H NMR Predictions: The ethylsulfonyl group would deshield adjacent protons (H-2, H-6) to ~8.5–9.0 ppm, while the furan protons (H-β, H-γ) resonate at 6.3–7.4 ppm .
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¹³C NMR: The carboxamide carbonyl (C=O) appears near 167 ppm, with the sulfonyl sulfur inducing upfield shifts (~2–3 ppm) on neighboring carbons .
DFT calculations (B3LYP/6-311+G(d,p)) with polarizable continuum models (PCM) could predict the relative stability of E/Z rotamers, though the pyrimidine ring’s electron-deficient nature may reduce rotational freedom compared to acetamide analogs .
Physicochemical and ADMET Profiling
Predictive ADMET analysis using PubChem data from analogs suggests:
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Solubility: Moderate aqueous solubility (~25 µg/mL) due to the ethylsulfonyl and carboxamide groups, though the benzyl-furan moiety reduces logD (predicted 2.1 vs. 1.4 for methylsulfonyl analogs) .
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Metabolic Stability: Ethylsulfonyl groups resist oxidative metabolism better than methylsulfonyl, as evidenced by hepatic microsomal half-life increases from 1.2 to 4.7 hr in related compounds .
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Blood-Brain Barrier Penetration: Low probability (CNS MPO score <3) due to high polar surface area (~110 Ų) .
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